cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime
Overview
Description
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of cyclopropyl groups, a pyridinyl ring, and an O-benzyloxime functional group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridinyl Ring: The pyridinyl ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of Cyclopropyl Groups: Cyclopropyl groups are introduced via cyclopropanation reactions, which can be achieved using reagents such as diazomethane or cyclopropylcarbene.
Formation of Methanone: The methanone group is introduced through oxidation reactions, often using oxidizing agents like chromium trioxide or potassium permanganate.
Formation of O-benzyloxime: The final step involves the formation of the O-benzyloxime group by reacting the methanone intermediate with benzylhydroxylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime has found applications in various fields of scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activity, including its interactions with biological targets and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-methyloxime
- Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-ethyloxime
- Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-(4-chlorobenzyl)oxime
Uniqueness
Cyclopropyl(6-cyclopropyl-3-pyridinyl)methanone O-benzyloxime is unique due to its specific structural features, such as the presence of the O-benzyloxime group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-phenylmethoxymethanimine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-2-4-14(5-3-1)13-22-21-19(16-8-9-16)17-10-11-18(20-12-17)15-6-7-15/h1-5,10-12,15-16H,6-9,13H2/b21-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWDPNFEBVVMRD-VZCXRCSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)C(=NOCC3=CC=CC=C3)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NC=C(C=C2)/C(=N\OCC3=CC=CC=C3)/C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901320496 | |
Record name | (Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-phenylmethoxymethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24817876 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860784-53-8 | |
Record name | (Z)-1-cyclopropyl-1-(6-cyclopropylpyridin-3-yl)-N-phenylmethoxymethanimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901320496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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